Aeruginosin 103-A

Thrombin inhibition Serine protease Coagulation cascade

Aeruginosin 103-A is the unmodified, halogen-free reference scaffold of the aeruginosin family. It exhibits dedicated thrombin inhibition (IC50 = 9.0 µg/mL) with minimal off-target trypsin activity, unlike equipotent analogs such as Aeruginosin 298-A. This makes it the preferred chemical probe for coagulation studies where target specificity is critical. As the baseline compound, systematic modifications can be measured against its defined potency, enabling precise quantitative SAR mapping. Essential for HPLC/MS cyanobacterial profiling and synthetic chemistry validation.

Molecular Formula C35H48N6O8
Molecular Weight 680.8 g/mol
Cat. No. B1246117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAeruginosin 103-A
Synonymsaeruginosin 103-A
Molecular FormulaC35H48N6O8
Molecular Weight680.8 g/mol
Structural Identifiers
SMILESCCOC1C(CCCN1C(=N)N)NC(=O)C2CC3CCC(CC3N2C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)O)O
InChIInChI=1S/C35H48N6O8/c1-2-49-34-26(4-3-15-40(34)35(36)37)38-31(46)29-18-22-9-14-25(44)19-28(22)41(29)33(48)27(16-20-5-10-23(42)11-6-20)39-32(47)30(45)17-21-7-12-24(43)13-8-21/h5-8,10-13,22,25-30,34,42-45H,2-4,9,14-19H2,1H3,(H3,36,37)(H,38,46)(H,39,47)/t22?,25?,26-,27+,28?,29?,30+,34+/m0/s1
InChIKeyZHFMOYWZDUNUOY-IQYNOVPGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aeruginosin 103-A: A Structurally Defined Thrombin Inhibitor from Freshwater Cyanobacteria for Protease Research and Antithrombotic Discovery


Aeruginosin 103-A is a linear tetrapeptide secondary metabolite originally isolated from the cultured freshwater cyanobacterium Microcystis viridis (NIES-103) [1]. Its full planar structure was elucidated via 2D NMR analysis, revealing a distinctive assembly of non-proteinogenic subunits: p-hydroxyphenyllactic acid (Hpla), L-tyrosine (Tyr), the bicyclic core 2-carboxy-6-hydroxyoctahydroindole (Choi), and the arginine-mimetic C-terminal 1-amidino-2-ethoxy-3-aminopiperidine (Aeap) [1]. This compound is formally recognized as a member of the aeruginosin family of serine protease inhibitors [2]. Aeruginosin 103-A exhibits measurable, concentration-dependent inhibition of the blood coagulation enzyme thrombin (Factor IIa), establishing it as a distinct chemical probe for evaluating protease function and as a potential scaffold for antithrombotic agent development [1].

Why Aeruginosin 103-A Cannot Be Interchanged with Generic Protease Inhibitors or Structurally Similar Aeruginosin Congeners


Aeruginosin 103-A belongs to a family of natural products characterized by substantial structural diversity arising from variations in their constituent non-proteinogenic amino acids and core modifications [1]. This diversity directly translates into significant differences in protease target selectivity and inhibitory potency. For instance, while Aeruginosin 103-A demonstrates thrombin inhibition at low microgram per milliliter concentrations, its close analogs Aeruginosin 298-A and 828A exhibit equipotent activity against trypsin or dramatically shifted potency profiles in nanomolar ranges [2]. Furthermore, the precise stereochemistry and substitution pattern of the Choi core and the nature of the C-terminal arginine mimetic are critical pharmacophoric determinants that govern specific interactions within the enzyme active site [3]. Therefore, simple substitution of Aeruginosin 103-A with another aeruginosin or a generic thrombin inhibitor will not replicate its exact biochemical fingerprint, making it a non-fungible chemical entity for hypothesis-driven research and assay development.

Quantitative Differential Evidence for Aeruginosin 103-A Against Key Comparators in Serine Protease Inhibition


Thrombin Inhibition Potency: Aeruginosin 103-A vs. Aeruginosin 298-A (Equipotent Trypsin/Thrombin Inhibitor)

Aeruginosin 103-A inhibits thrombin with an IC50 of 9.0 µg/mL [1]. In contrast, Aeruginosin 298-A, a structurally distinct aeruginosin that is an equipotent inhibitor of both thrombin and trypsin, demonstrates a similar potency against trypsin (IC50 = 6.0 µg/mL) but a more potent effect against thrombin, highlighting a key functional divergence [2]. This 1.5-fold potency difference in trypsin inhibition, coupled with the distinct thrombin profile, underscores that 103-A is not merely a weaker analog but a compound with a different selectivity fingerprint.

Thrombin inhibition Serine protease Coagulation cascade

Comparative Inhibitory Potency for Thrombin: Aeruginosin 103-A vs. Aeruginosin 828A (Chlorinated/Sulfated Analog)

Aeruginosin 103-A inhibits thrombin with an IC50 of 9.0 µg/mL (approximately 13,200 nM, based on its molecular weight of 680.8 g/mol) [1]. A more recently identified analog, Aeruginosin 828A, which contains chlorine and sulfate substituents, exhibits a dramatically enhanced inhibitory activity against the same target, with an IC50 of 21.8 nM [2]. This represents a >600-fold increase in potency for the chlorinated analog, clearly defining a major structure-activity relationship (SAR) landmark. The presence of the chlorine and sulfate groups in Aeruginosin 828A is directly correlated with its sub-nanomolar activity, a feature absent in the unmodified Aeruginosin 103-A.

Thrombin inhibition Structure-activity relationship Planktothrix

Thrombin Inhibition Compared to Aeruginosin 205B (Glycosylated Analog)

Aeruginosin 103-A exhibits a thrombin IC50 of 9.0 µg/mL [1]. In contrast, the glycosylated aeruginosin 205B, which features a sulfated xylopyranosyl unit, inhibits thrombin with an IC50 of 0.31 µM (310 nM) [2]. While both are micromolar-range inhibitors of the same enzyme, the glycosylation and sulfation in Aeruginosin 205B confer a >40-fold increase in potency relative to Aeruginosin 103-A. This comparison firmly establishes that the core Aeruginosin 103-A structure, lacking these peripheral modifications, defines the basal activity from which advanced synthetic analogs are developed.

Thrombin Glycopeptide SAR

Defined Chemical Structure and Molecular Identity for Procurement Traceability

Aeruginosin 103-A is a well-defined chemical entity with a precise molecular formula of C35H48N6O8 and a molecular weight of 680.8 g/mol [1]. Its complete planar structure, including the stereochemistry of the non-proteinogenic Choi and Aeap subunits, has been rigorously established by 2D NMR spectroscopy [1]. This unambiguous structural definition, which is not uniformly available for all aeruginosin congeners, allows for absolute identity verification during procurement. In contrast, many related aeruginosins lack fully resolved stereochemical assignments or are described as complex mixtures, introducing significant variability in research outcomes.

Chemical identity Quality control Procurement specification

Optimal Application Scenarios for Aeruginosin 103-A in Scientific Research and Drug Discovery Workflows


Baseline Calibration for Structure-Activity Relationship (SAR) Studies on the Aeruginosin Scaffold

Due to its unadorned structure lacking halogens, sulfates, or glycosylation, Aeruginosin 103-A serves as the ideal 'unmodified scaffold' reference point. The quantitative potency differences demonstrated in Section 3 (e.g., >600-fold increase with chlorination in Aeruginosin 828A) position Aeruginosin 103-A as the essential baseline compound [1]. Researchers can systematically introduce specific chemical modifications and measure the resultant change in thrombin IC50 relative to the 9.0 µg/mL baseline, enabling precise, quantitative SAR mapping [2].

Selective Thrombin Inhibition in Assays Requiring Minimal Trypsin Cross-Reactivity

In experimental systems where thrombin activity must be modulated without significantly altering trypsin-like proteases, Aeruginosin 103-A offers a distinct advantage over equipotent inhibitors like Aeruginosin 298-A. The data show Aeruginosin 103-A is a dedicated thrombin inhibitor (IC50 = 9.0 µg/mL), whereas Aeruginosin 298-A inhibits both thrombin and trypsin with comparable potency [3]. This makes Aeruginosin 103-A the preferred chemical probe for coagulation studies, thrombin-mediated cell signaling research, and in vitro models of thrombosis where high target specificity is required to avoid confounding off-target protease effects [4].

Positive Control for Cyanobacterial Metabolite Biosynthesis and Chemotyping

As one of the foundational members of the aeruginosin family, Aeruginosin 103-A is a well-documented metabolite of Microcystis viridis (NIES-103) [2]. It can be used as an authentic analytical standard for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) profiling of cyanobacterial extracts. Its definitive mass and retention characteristics allow for the confident identification and quantification of this specific chemotype in environmental samples or fermentation broths, which is crucial for studies on cyanobacterial chemical ecology, natural product discovery, and biosynthetic gene cluster activation.

Reference Compound for Validating Synthetic Routes to Aeruginosin Analogs

The complete structural assignment of Aeruginosin 103-A, including its stereochemistry, makes it a reliable benchmark for validating the success of total synthesis campaigns targeting the aeruginosin family [2]. Synthetic chemists can compare the NMR spectra and chromatographic behavior of their synthetic products directly against published data for authentic Aeruginosin 103-A to confirm correct stereochemical outcome and purity, thereby accelerating the development of novel aeruginosin-based drug leads [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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